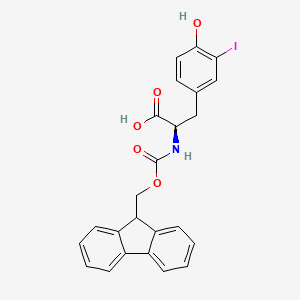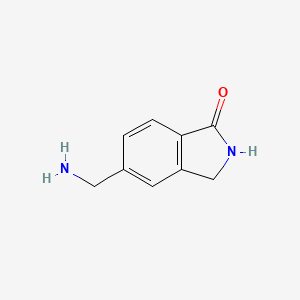
Fmoc-3-iodo-D-Tyr-OH
Overview
Description
Fmoc-3-iodo-D-Tyr-OH, also known as (9H-Fluoren-9-yl)methoxycarbonyl-3-iodo-D-tyrosine, is a derivative of tyrosine, an amino acid. This compound is characterized by the presence of an iodine atom at the 3-position of the tyrosine ring and a fluorenylmethoxycarbonyl (Fmoc) group protecting the amino group. The molecular formula of this compound is C24H20INO5, and it has a molecular weight of 529.32 g/mol .
Mechanism of Action
Target of Action
Fmoc-3-iodo-D-Tyr-OH is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis . The primary targets of this compound are the proteins and peptides that incorporate tyrosine during their synthesis .
Mode of Action
The compound this compound is used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino acid tyrosine . The 9-Fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of tyrosine during peptide bond formation, allowing for the controlled assembly of peptides . The Fmoc group is base-labile, meaning it can be removed under basic conditions, a property that is utilized in the final stages of peptide synthesis .
Biochemical Pathways
The use of this compound in peptide synthesis impacts the biochemical pathways involved in protein synthesis and modification . Specifically, it allows for the controlled assembly of peptides, including the incorporation of tyrosine at specific locations. This can influence the structure and function of the resulting proteins, affecting various biochemical pathways depending on the nature of the specific protein being synthesized .
Pharmacokinetics
The pharmacokinetics of this compound, like other Fmoc-protected amino acids, are largely determined by its use in peptide synthesis rather than its behavior as a free compound . As part of a synthesized peptide, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the properties of the peptide as a whole.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with specific sequences . By protecting the amino group of tyrosine, it allows for the controlled assembly of peptides, which can then be used in further biochemical reactions or as therapeutic agents .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can influence its efficacy and stability . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions, which is utilized in the deprotection steps of peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-3-iodo-D-Tyr-OH is involved in several biochemical reactions, primarily in the synthesis of peptides. The Fmoc group protects the amino group of tyrosine, allowing for selective reactions at other sites. This compound interacts with various enzymes and proteins, including proteases and kinases. Proteases can cleave the Fmoc group, while kinases may phosphorylate the tyrosine residue, altering its biochemical properties and interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the phosphorylation state of proteins, thereby modulating signal transduction pathways. This compound may also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group can be removed by base treatment, exposing the amino group of tyrosine for further reactions. The iodine atom in the compound can participate in halogen bonding, influencing the binding interactions with other biomolecules. This compound can also act as an inhibitor or activator of enzymes, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to heat or light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects may occur at very high doses, including potential disruptions in thyroid hormone synthesis due to the presence of the iodine atom .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to tyrosine metabolism. The compound can be metabolized by enzymes such as tyrosine hydroxylase and monoamine oxidase, leading to the production of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The Fmoc group may also play a role in the transport and distribution of the compound by affecting its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The presence of the iodine atom and the Fmoc group can also impact the localization and activity of the compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-iodo-D-Tyr-OH typically involves the iodination of Fmoc-D-tyrosine. The process begins with the protection of the amino group of D-tyrosine using the Fmoc group. This is followed by the selective iodination of the tyrosine ring at the 3-position. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as sodium iodide, in an organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-iodo-D-Tyr-OH undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the iodine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of various substituted tyrosine derivatives.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of deiodinated tyrosine derivatives.
Scientific Research Applications
Chemistry
Fmoc-3-iodo-D-Tyr-OH is widely used in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The iodine atom serves as a radiolabel for tracking and imaging studies .
Medicine
Its ability to undergo various chemical modifications makes it a versatile building block for creating novel drug candidates .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for research and development purposes. Its high purity and stability make it suitable for large-scale synthesis .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-3-iodo-L-Tyrosine
- Fmoc-D-3-iodophenylalanine
- Fmoc-D-thyroxine
- Fmoc-3,5-diiodo-L-tyrosine
Uniqueness
Fmoc-3-iodo-D-Tyr-OH is unique due to its specific stereochemistry (D-configuration) and the presence of the iodine atom at the 3-position. This configuration allows for distinct interactions in biological systems and unique chemical reactivity compared to its L-configuration counterparts .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJAMVZQFHAZAE-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)


![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)


![2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid](/img/structure/B1442673.png)



![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)



